2-Bromobeclometasone Dipropionate

Pharmaceutical Solid-State Chemistry Crystallography Analytical Reference Standards

2-Bromobeclometasone Dipropionate (CAS 1204582-47-7, C28H36BrClO7, MW 599.94) is a synthetic brominated corticosteroid and the official European Pharmacopoeia (EP) Impurity N of beclometasone dipropionate (BDP). It is characterized by a bromine substitution at the C2 position of the steroid A-ring.

Molecular Formula C28H36BrClO7
Molecular Weight 599.9 g/mol
Cat. No. B12292180
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromobeclometasone Dipropionate
Molecular FormulaC28H36BrClO7
Molecular Weight599.9 g/mol
Structural Identifiers
SMILESCCC(=O)OCC(=O)C1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C(=CC43C)Br)Cl)O)C)C)OC(=O)CC
InChIInChI=1S/C28H36BrClO7/c1-6-23(34)36-14-22(33)28(37-24(35)7-2)15(3)10-18-17-9-8-16-11-20(31)19(29)12-25(16,4)27(17,30)21(32)13-26(18,28)5/h11-12,15,17-18,21,32H,6-10,13-14H2,1-5H3
InChIKeyXPLMMPLHIXHNOX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Specification for 2-Bromobeclometasone Dipropionate: A Certified Reference Standard for Beclometasone Analysis


2-Bromobeclometasone Dipropionate (CAS 1204582-47-7, C28H36BrClO7, MW 599.94) is a synthetic brominated corticosteroid and the official European Pharmacopoeia (EP) Impurity N of beclometasone dipropionate (BDP). It is characterized by a bromine substitution at the C2 position of the steroid A-ring [1]. It is explicitly listed and structurally defined in pharmacopoeial monographs as a reference standard for analytical method validation, quality control, and stability studies during the production and release of beclometasone dipropionate active pharmaceutical ingredient (API) and formulated drug products [2].

Why Beclometasone Dipropionate or Other Corticosteroid Standards Cannot Replace This Specific Impurity Standard


In analytical quality control for pharmaceutical batch release, generic substitution of a reference standard is scientifically invalid. A validated analytical procedure for quantifying impurities in beclometasone dipropionate API has been established around the specific relative retention time, response factor, and analytical performance of this defined impurity. Substituting the EP Impurity N standard with the parent drug, a different brominated analog (e.g., 9α-bromo-beclometasone), or another corticosteroid would result in a loss of system suitability, inaccurate quantitation of the impurity profile, and a failure to meet regulatory filing requirements for the Abbreviated New Drug Application (ANDA) [1]. This compound's specific solid-state properties, such as its unique twinned crystal habit, further impact its chromatographic and spectral behavior, making it a non-fungible chemical reference [2].

Quantitative and Structural Differentiation of 2-Bromobeclometasone Dipropionate from Key Comparators


Unique Crystallographic Signature: Monoclinic Twinning vs. Orthorhombic Parent Phase

The crystal structure of 2-bromobeclometasone dipropionate is fundamentally different from that of the parent drug, which is a critical identifier for reference standard characterization. The parent compound, beclometasone dipropionate, crystallizes in the orthorhombic space group P2₁2₁2₁ with unit cell parameters a = 14.152 Å, b = 16.268 Å, c = 12.0849 Å [2]. In stark contrast, the 2-bromo analog crystallizes in a monoclinic system, and the crystal is extensively twinned such that its unit cell emulates orthorhombic symmetry, with the major twin component constituting approximately 60% [1]. This profound difference in long-range order necessitates separate identity testing via X-ray powder diffraction (XRPD) and underpins the need for a dedicated, single-component reference standard.

Pharmaceutical Solid-State Chemistry Crystallography Analytical Reference Standards

Molecular Geometry Distortion: A-Ring Planarity Altered by C2 Bromination

The substitution of a hydrogen atom with a bulky, electron-withdrawing bromine at the C2 position of the steroid A-ring introduces a measurable local geometric distortion compared to the parent beclometasone structure. In the brominated compound, the six-membered ring containing the 1,4-diene-3-one moiety retains planarity but with root-mean-square (r.m.s.) deviations of 0.03 Å and 0.04 Å for the two independent molecules in the asymmetric unit [1]. While the parent beclometasone dipropionate structure also possesses a planar A-ring, the bromine substituent changes the ring's electronic environment and van der Waals surface, a distinction critical for computational docking studies aiming to differentiate binding poses of the impurity versus the active parent [2].

Conformational Analysis Molecular Modeling Drug-Impurity Profiling

Regulatory Classification: A Specifically Designated EP Impurity Standard, Not a General Analog

Unlike other brominated beclometasone derivatives (e.g., 9α-bromo-beclometasone dipropionate or 6β-bromo-beclometasone dipropionate), which lack a formal pharmacopoeial role, 2-bromobeclometasone dipropionate is the legally designated 'EP Impurity N' in the European Pharmacopoeia monograph for beclometasone dipropionate. This singular regulatory designation makes it the sole chemical entity acceptable for use as the system suitability standard and impurity marker in quality control (QC) workflows for beclometasone API and finished products in jurisdictions adhering to EP standards [1]. Its identity is verified by the global FDA Unique Ingredient Identifier (UNII) 14T20R1TBW [2].

Quality Control Regulatory Compliance Impurity Profiling

Contextual Class-Level Corticosteroid Potency of the Parent Drug

To contextualize the use of this impurity standard, it is helpful to situate the class-level biological activity of the parent corticosteroid, beclometasone dipropionate (BDP). BDP is a prodrug that itself binds to the glucocorticoid receptor (GR) with about half the affinity of the potent glucocorticoid dexamethasone [1]. Its primary active metabolite, beclometasone-17-monopropionate (17-BMP), exhibits about 13 times the binding affinity of dexamethasone [1] and an IC50 of 3 nM for the human GR . Other therapeutic comparators in the class, such as betamethasone dipropionate, bind to the GR with an IC50 of 5.25 nM [2]. These data establish the high-potency pharmacological context for which 2-bromobeclometasone dipropionate serves as a critical impurity marker.

Pharmacology Glucocorticoid Receptor Binding Anti-Inflammatory Potency

Primary Application Scenarios for Laboratory Procurement of 2-Bromobeclometasone Dipropionate


EP System Suitability and Impurity Quantitation in Beclometasone API

The primary and most stringent use case is for analytical chemists in quality control (QC) laboratories performing impurity profiling of beclometasone dipropionate active pharmaceutical ingredient (API) batches. The compound serves as the reference standard to establish system suitability, determine the relative retention time (RRT), and quantify Impurity N in test samples, as mandated by the European Pharmacopoeia monograph. Procuring a batch with >95% purity and a complete certificate of analysis ensures strict compliance with ICH Q3A guidelines for impurity thresholds [1].

Method Development and Validation for ANDA Submissions

For analytical research and development (R&D) groups developing high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) methods for an Abbreviated New Drug Application (ANDA), this specific impurity standard is indispensable. Validation of method parameters such as specificity, linearity, accuracy, and limit of quantitation (LOQ) for the process impurity profile requires the use of an authenticated sample of this exact compound, as its distinct chemical structure drives its unique chromatographic behavior [2].

Forced Degradation and Stability Studies for Drug Product Formulation

Formulation scientists use this compound to spike placebo and drug product matrices during forced degradation studies (e.g., exposure to heat, light, and humidity) as part of Investigational New Drug (IND) and New Drug Application (NDA) development. Tracking the generation and fate of this 2-bromo impurity, which may be a process-related impurity, helps establish the stability-indicating nature of the analytical method and is critical for defining the product's shelf-life acceptance criteria [3].

Crystallographic and Solid-State Characterization of Corticosteroid Impurities

Solid-state chemists and pre-formulation scientists studying the polymorphism or crystal habit of beclometasone dipropionate use this compound as a model impurity. The well-characterized twinning behavior, where the monoclinic unit cell constitutes a 60% major twin component [4], makes it an excellent probe to investigate the impact of trace-level process impurities on the bulk drug's crystallinity, dissolution rate, and manufacturability, which are critical quality attributes (CQAs) for inhaled corticosteroid formulations.

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